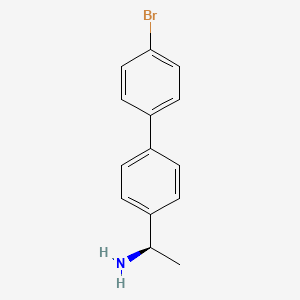
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium iodide. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistaminic, and antimuscarinic effects . The triphenylphosphonium moiety is often used to target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix .
Vorbereitungsmethoden
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine in the presence of an iodinating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying electron transfer processes.
Biology: The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and dynamics.
Industry: The compound can be used in the development of materials with specific electronic properties, such as in dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide involves its accumulation in the mitochondrial matrix due to the positive charge of the triphenylphosphonium moiety. This allows the compound to interact with mitochondrial components, potentially affecting mitochondrial respiration and inducing oxidative stress. The phenothiazine part of the molecule can interact with various enzymes and receptors, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide include other phenothiazine derivatives and triphenylphosphonium compounds. For example:
Phenothiazine derivatives: These include chlorpromazine and promethazine, which are used as antipsychotic and antihistaminic agents, respectively.
Triphenylphosphonium compounds: These include MitoQ and SkQ1, which are used as mitochondrial-targeted antioxidants
The uniqueness of this compound lies in its combination of phenothiazine’s biological activity with the mitochondrial-targeting ability of triphenylphosphonium, making it a versatile compound for various scientific and medical applications .
Eigenschaften
Molekularformel |
C33H29INPS |
|---|---|
Molekulargewicht |
629.5 g/mol |
IUPAC-Name |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C33H29NPS.HI/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MZLDBLXKVZRJTK-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
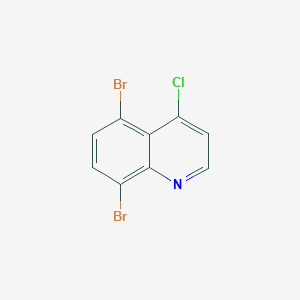
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
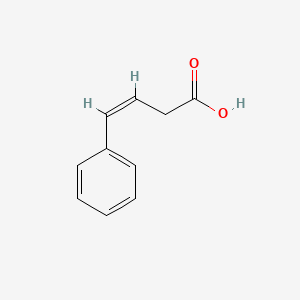

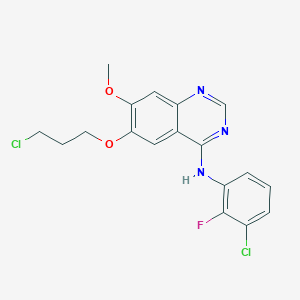
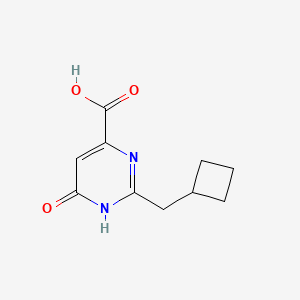
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)


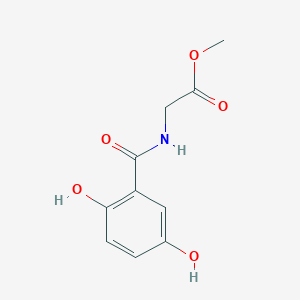
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
